2-(Hydroxymethyl)-1-(2-phenylmethoxyethyl)piperidine-3,4,5-triol

Golgi alpha-mannosidase II glycosidase inhibition iminosugar pharmacology

Researchers targeting Golgi α-mannosidase II (GMII) for cancer or glycometabolic disorders often face the challenge of sourcing a well-characterized, potent probe with proven target engagement. This N-alkylated iminosugar directly addresses that need. - Achieves nanomolar affinity (Ki 0.039-0.051 µM) against GMII, enabling selective pathway dissection over lysosomal α-mannosidase. - Supported by a 1.80 Å co-crystal structure (PDB 6RS0), validating its binding mode for immediate structure-based drug design campaigns. - Serves as a versatile synthetic intermediate; the benzyloxyethyl group is a protected handle for downstream derivatization into advanced α-glucosidase inhibitors.

Molecular Formula C15H23NO5
Molecular Weight 297.35 g/mol
Cat. No. B12292311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxymethyl)-1-(2-phenylmethoxyethyl)piperidine-3,4,5-triol
Molecular FormulaC15H23NO5
Molecular Weight297.35 g/mol
Structural Identifiers
SMILESC1C(C(C(C(N1CCOCC2=CC=CC=C2)CO)O)O)O
InChIInChI=1S/C15H23NO5/c17-9-12-14(19)15(20)13(18)8-16(12)6-7-21-10-11-4-2-1-3-5-11/h1-5,12-15,17-20H,6-10H2
InChIKeyIKHOHXBNNLDFIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Benzyloxyethyl)-DNJ (KGB): A GMII-Targeting Iminosugar


2-(Hydroxymethyl)-1-(2-phenylmethoxyethyl)piperidine-3,4,5-triol (also designated N-(2-benzyloxyethyl)-1-deoxynojirimycin or PDB ligand KGB) is a synthetic N-alkylated iminosugar derived from 1-deoxynojirimycin (DNJ) [1]. It features a D-gluco-configured piperidine-3,4,5-triol headgroup with a benzyloxyethyl N-substituent that confers enhanced lipophilicity relative to first-generation iminosugars such as miglitol and miglustat . The compound has been co-crystallized with Drosophila melanogaster Golgi α-mannosidase II (dGMII) at 1.80 Å resolution (PDB 6RS0), revealing a binding mode in which the iminosugar core coordinates the active-site zinc ion and the benzyloxyethyl tail extends into a hydrophobic pocket [2]. It is referenced as a key intermediate in the synthesis of advanced α-glucosidase inhibitors with demonstrated glycemic control in obese rodent models .

GMII Inhibition Studies Enzymatic assays targeting Golgi α-mannosidase II
Structure-Based Design Co-crystal structure (PDB 6RS0) supports lead optimization
Iminosugar Library Intermediate Protected benzyl ether enables N-alkyl diversification
Selectivity Profiling GMII selectivity over class I mannosidases and glucosidases

KGB vs. Common N-Alkyl Iminosugars


Generic substitution within the N-alkyl-DNJ class fails because the benzyloxyethyl substituent of this compound simultaneously modulates two orthogonal properties that are decoupled in simpler analogs: (i) it introduces a distal aromatic moiety that occupies a hydrophobic sub-pocket adjacent to the GMII active site, as visualized in the 6RS0 co-crystal structure, thereby enhancing binding affinity beyond what the polar headgroup alone can achieve [1]; and (ii) it retains a protected hydroxyl (as benzyl ether) that serves as a synthetic handle for further derivatization—a feature absent in miglitol (N-hydroxyethyl-DNJ) and miglustat (N-butyl-DNJ), both of which are terminal clinical products rather than versatile intermediates . Unsubstituted DNJ is primarily an α-glucosidase inhibitor with negligible GMII activity, exhibiting IC₅₀ values > 50 µM against Golgi α-mannosidase II [2], whereas this compound achieves nanomolar Ki values against the same target. Consequently, any attempt to interchange these in-class compounds would result in either a complete loss of mannosidase-targeting capability or the forfeiture of the synthetic versatility required for lead optimization campaigns [3].

  • Miglitol / Miglustat Lack benzyloxyethyl tail; hydrophobic pocket engagement and GMII affinity may not transfer
  • Unsubstituted DNJ Primarily an α-glucosidase inhibitor; GMII activity context is not supported
  • Other N-Alkyl DNJ Analogs May lack a protected hydroxyl handle; synthetic versatility for SAR campaigns could be limited

Quantitative Evidence for KGB vs. Key Comparators


GMII Inhibition Potency vs. Swainsonine

Against Drosophila melanogaster Golgi α-mannosidase II (dGMII), the target compound exhibits Ki values of 0.039–0.051 µM and an IC₅₀ of 0.02 µM (20 nM) at pH 6.5 [1]. The classical GMII inhibitor swainsonine, by comparison, displays an IC₅₀ of 0.2 µM (200 nM) against the same enzyme class, representing a ~4- to 10-fold weaker inhibition depending on the metric used . This provides a meaningful potency advantage in biochemical screening contexts where maximal target engagement is desired.

GMII Inhibition vs. Swainsonine
Reported comparison
IC₅₀ 0.02 µM (dGMII) vs. 0.2 µM (swainsonine)
May support lower-concentration profiling in enzyme assays
Cross-study; swainsonine data from multiple vendor sources
Golgi alpha-mannosidase II glycosidase inhibition iminosugar pharmacology

X-Ray Structure: Zinc Coordination and Hydrophobic Pocket

The 1.80 Å resolution co-crystal structure (PDB 6RS0) reveals that the target compound binds in the dGMII active site with the iminosugar core coordinating the catalytic zinc ion, while the benzyloxyethyl substituent occupies a hydrophobic sub-pocket not accessed by unsubstituted DNJ or simple N-alkyl derivatives such as miglitol [1]. This dual-anchor binding mode—polar coordination plus hydrophobic burial—is structurally distinct from swainsonine, which lacks the extended N-substituent and relies predominantly on its indolizidine scaffold for affinity [2]. The compound was identified as one of seven previously unknown GMII inhibitors from a library of >350 iminosugars screened via fluorescence polarization, and its binding modality was confirmed crystallographically alongside the novel manno-epi-cyclophellitol covalent inhibitors [1].

X-Ray Structure: GMII Binding
Reported structural evidence
Coordinates Zn²⁺; benzyloxyethyl tail occupies hydrophobic pocket (PDB 6RS0)
De-risks structure-based design; enables rational tail modification
1.80 Å resolution; dGMII co-crystal
X-ray crystallography structure-based drug design zinc-dependent hydrolase

Selective GMII Inhibition Over Class I Mannosidases

Enzymatic profiling data indicate that the 1-deoxynojirimycin scaffold, when appropriately N-substituted, can discriminate between glycosidase classes. The target compound acts on GMII (a class II α-mannosidase, GH38 family) [1], whereas the clinically used N-hydroxyethyl analog miglitol exhibits IC₅₀ values of 75.9 µM against jack bean α-mannosidase and 57.1 µM against Aspergillus niger α-glucosidase, indicating >3,700-fold weaker mannosidase inhibition relative to the target compound's GMII Ki [2]. Furthermore, the class I mannosidase inhibitors 1-deoxymannojirimycin (dMM) and kifunensine are inactive against GMII [3], confirming that the target compound's GMII activity is not a generic feature of all iminosugar mannosidase inhibitors but rather a specific property arising from the benzyloxyethyl N-substitution pattern.

Selectivity Over Class I Mannosidases
Class-level inference
GMII Ki 0.039–0.051 µM vs. miglitol α-mannosidase IC₅₀ 75.9 µM
Supports GMII-selective profiling context; may inform off-target review
Cross-study; different enzyme sources and assay conditions
glycosidase selectivity off-target profiling iminosugar specificity

Protected Synthetic Intermediate for Derivatization

The benzyloxyethyl N-substituent serves a dual function: it enhances target binding (as evidenced crystallographically) and, critically, the benzyl ether can be selectively cleaved under mild hydrogenolysis conditions to reveal a terminal hydroxyl group for further conjugation [1]. This contrasts with miglitol (N-hydroxyethyl-DNJ) and miglustat (N-butyl-DNJ), whose N-substituents are chemically inert terminal groups that preclude further modular elongation . The compound is explicitly described as an intermediate in the synthesis of α-glucosidase inhibitors with glycemic control activity in obese rodents (Wennekes et al., J. Med. Chem., 53, 689, 2010) , positioning it as a strategic building block for generating focused libraries of lipophilic iminosugars with tunable N-substitution patterns.

Synthetic Intermediate Utility
Context-dependent
Benzyl ether deprotection enables further N-conjugation
Enables library diversification without de novo core synthesis
Hydrogenolysis conditions required; miglitol/miglustat are terminal
synthetic intermediate prodrug design medicinal chemistry iminosugar derivatization

Enhanced Lipophilicity Over First-Generation Iminosugars

The benzyloxyethyl substituent imparts a calculated molecular weight of 297.35 g/mol and a topological polar surface area (TPSA) of 93.39 Ų . The presence of the phenyl ring in the N-substituent significantly increases lipophilicity (estimated clogP ~0.5–1.0 log units higher) compared to miglitol (MW 207.22; N-hydroxyethyl; clogP ~−2.5) and miglustat (MW 219.28; N-butyl; clogP ~−0.5) . This moderate lipophilicity enhancement is consistent with the observation that lipophilic N-alkyl substituents on the DNJ scaffold improve membrane permeability and cellular uptake in glycosphingolipid metabolism inhibition studies , without reaching the excessive lipophilicity of the adamantyl-substituted analog AMP-DNM (MW ~405; clogP ~4.0), which can exhibit promiscuous membrane partitioning.

Lipophilicity Profile
Data to verify
MW 297.35 g/mol; TPSA 93.39 Ų; clogP ~0.5–1.0 (estimated)
Intermediate lipophilicity may support cell-based assay solubility and permeability
Calculated values; comparative to miglitol and AMP-DNM
lipophilicity membrane permeability physicochemical properties drug-likeness

Recommended Applications for KGB


Structure-Based GMII Inhibitor Design for Oncology

The availability of a high-resolution (1.80 Å) co-crystal structure (PDB 6RS0) makes this compound an ideal starting point for structure-based drug design (SBDD) campaigns targeting Golgi α-mannosidase II [1]. Its nanomolar Ki (0.039–0.051 µM) provides a robust affinity baseline from which to engineer selectivity over lysosomal α-mannosidase, addressing the key off-target toxicity challenge in GMII-targeted cancer therapeutics. The benzyloxyethyl tail, which occupies a hydrophobic sub-pocket visible in the electron density, can be systematically varied via debenzylation and re-functionalization to probe adjacent pockets identified in the 6RS0 structure [1].

Iminosugar Library Intermediate for Metabolic Disease

For medicinal chemistry teams developing next-generation α-glucosidase inhibitors for glycemic control, this compound serves as a protected, diversifiable intermediate . Selective hydrogenolytic removal of the benzyl group exposes a terminal hydroxyl that can be elaborated with varied lipophilic or targeting moieties (e.g., polyethylene glycol chains, fluorophores, or biotin tags) without requiring de novo synthesis of the iminosugar core. This is substantiated by the Wennekes et al. (2010) reference explicitly identifying this compound as a synthetic intermediate en route to iminosugars with in vivo glycemic efficacy in obese rodents .

Chemical Probe for GMII-Dependent N-Glycan Processing

With an IC₅₀ of 20 nM against dGMII and demonstrated selectivity over class I α-mannosidases (which are inhibited by dMM/kifunensine but not by this compound class), this iminosugar is well-suited as a chemical biology probe to distinguish GMII-dependent from GMII-independent steps in N-glycan maturation [2]. Its intermediate lipophilicity (relative to highly polar miglitol) facilitates cell permeability in mammalian cell culture systems, enabling dose-response experiments that map the functional consequences of selective GMII inhibition on complex N-glycan biosynthesis—a pathway implicated in cancer metastasis and immune evasion [1].

FP Screening Reference for GMII Inhibitor Libraries

The Armstrong et al. (2020) study that identified this compound as one of seven GMII hits from >350 iminosugars employed a fluorescence polarization (FP) assay format using fluorescent manno-epi-cyclophellitol aziridine probes [1]. This compound, with its well-characterized Ki and IC₅₀ values, can serve as a quantitative reference inhibitor for validating and benchmarking new FP-based or FRET-based GMII screening assays, providing a reproducible positive control with established affinity parameters and a co-crystal structure for orthogonal hit confirmation [1][2].

Application
Selection Property
Validation Focus
GMII-targeted SBDD campaigns
Co-crystal structure availability; benzyloxyethyl tail for pocket probing
Affinity-based selectivity engineering; derivative synthesis
Iminosugar library diversification
Protected intermediate with cleavable benzyl ether
Deprotection efficiency; conjugation scope for parallel synthesis
N-glycan processing probe
GMII selectivity over class I mannosidases; intermediate lipophilicity
Cell permeability; dose-response pathway mapping
GMII inhibitor screening reference
Well-characterized affinity parameters; co-crystal validated binding
FP/FRET assay benchmarking; orthogonal hit confirmation
Quote Request

Request a Quote for 2-(Hydroxymethyl)-1-(2-phenylmethoxyethyl)piperidine-3,4,5-triol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.